molecular formula C25H26ClN7O2 B2496478 2-(3-(allylamino)-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-mesitylacetamide CAS No. 1170957-25-1

2-(3-(allylamino)-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-mesitylacetamide

Cat. No.: B2496478
CAS No.: 1170957-25-1
M. Wt: 491.98
InChI Key: IMHMWGPITWLEEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(allylamino)-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-mesitylacetamide is a useful research compound. Its molecular formula is C25H26ClN7O2 and its molecular weight is 491.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(3-(allylamino)-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-mesitylacetamide, identified by CAS number 1172324-85-4, has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C23H21ClN7O2C_{23}H_{21}ClN_7O_2 with a molecular weight of 498.4 g/mol. The structure features multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC23H21ClN7O2
Molecular Weight498.4 g/mol
CAS Number1172324-85-4
StructureStructure

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

1. Anticancer Activity
Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, related compounds have shown effectiveness against various cancer cell lines, including TK-10 and HT-29, through mechanisms such as apoptosis induction and cell cycle arrest .

2. Antimicrobial Properties
The compound's structural elements suggest potential antimicrobial activity. Similar compounds have been documented to inhibit bacterial growth and exhibit antifungal properties, indicating that this compound may also be effective in combating infections .

3. Anti-inflammatory Effects
Compounds with similar structures have been reported to demonstrate anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests that the compound could be beneficial in conditions characterized by inflammation .

The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Compounds containing oxadiazole and pyrazole moieties often act as enzyme inhibitors, potentially disrupting metabolic pathways in cancer cells.
  • Induction of Apoptosis : Evidence from related studies indicates that these compounds can trigger apoptotic pathways in malignant cells, leading to reduced viability and proliferation .

Case Studies

Case Study 1: Anticancer Efficacy
A study involving a series of substituted pyrazole derivatives demonstrated significant cytotoxicity against cancer cell lines. The most effective derivatives exhibited IC50 values in the low micromolar range, highlighting the potential for further development into therapeutic agents .

Case Study 2: Antimicrobial Activity
Research on compounds with similar structural characteristics revealed potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and inhibition of biofilm formation .

Future Directions

Further research is warranted to explore:

  • In Vivo Studies : To assess the pharmacokinetics and toxicity profiles of this compound in animal models.
  • Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced efficacy and selectivity.
  • Clinical Trials : To evaluate safety and effectiveness in human subjects.

Properties

IUPAC Name

2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(prop-2-enylamino)pyrazol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN7O2/c1-5-10-28-24-20(25-30-23(32-35-25)17-6-8-18(26)9-7-17)22(27)33(31-24)13-19(34)29-21-15(3)11-14(2)12-16(21)4/h5-9,11-12H,1,10,13,27H2,2-4H3,(H,28,31)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHMWGPITWLEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=C(C(=N2)NCC=C)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.